molecular formula C10H8FNO2 B1659662 3-(4-Cyano-2-fluorophenyl)propanoic acid CAS No. 669002-89-5

3-(4-Cyano-2-fluorophenyl)propanoic acid

Cat. No.: B1659662
CAS No.: 669002-89-5
M. Wt: 193.17
InChI Key: UYFHEDUDZUHCBI-UHFFFAOYSA-N
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Description

Significance of Aryl-Substituted Propanoic Acids in Modern Organic Synthesis

Aryl-substituted propanoic acids represent a privileged scaffold in organic chemistry, most notably for their prevalence in the pharmaceutical industry. This class of compounds forms the backbone of the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs), including ibuprofen (B1674241) and naproxen. The propanoic acid moiety, attached to an aromatic ring, is a key structural feature for their biological activity. Beyond their use as anti-inflammatory agents, arylpropanoic acid derivatives are explored for a wide range of pharmacological activities, including antibacterial, anticonvulsant, and anticancer properties. Their versatility as synthetic intermediates also makes them valuable building blocks in the construction of more complex molecular architectures.

Structural Characteristics and Chemical Relevance of 3-(4-Cyano-2-fluorophenyl)propanoic Acid

The defining features of this compound are the specific arrangement of its functional groups on the phenyl ring. The propanoic acid side chain is attached to a benzene (B151609) ring that is substituted with a cyano group at the fourth position and a fluorine atom at the second position.

Below is a table summarizing the key chemical identifiers for this compound. uni.lu

IdentifierValue
Molecular Formula C10H8FNO2
SMILES C1=CC(=C(C=C1C#N)F)CCC(=O)O
InChI InChI=1S/C10H8FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14)
InChIKey UYFHEDUDZUHCBI-UHFFFAOYSA-N
Monoisotopic Mass 193.05391 Da

This data is based on the available information for this compound. uni.lu

Historical Context of Fluorinated and Cyano-Functionalized Aromatic Scaffolds in Synthetic Chemistry

The introduction of fluorine into organic molecules has a rich history and has become a cornerstone of modern medicinal chemistry. The unique properties of fluorine, such as its small size, high electronegativity, and the strength of the carbon-fluorine bond, can dramatically alter the metabolic stability, binding affinity, and bioavailability of drug candidates. The strategic placement of fluorine on an aromatic ring can block metabolic oxidation and fine-tune the electronic nature of the molecule, making fluorinated aromatic compounds highly sought after.

Similarly, the cyano group has long been a versatile functional group in organic synthesis. Its strong electron-withdrawing nature and its ability to participate in a wide array of chemical transformations, including hydrolysis, reduction, and cycloadditions, make it a valuable synthetic handle. Cyano-functionalized aromatic compounds are key intermediates in the synthesis of various pharmaceuticals, agrochemicals, and materials. The combination of both fluorine and cyano groups on an aromatic scaffold, as seen in this compound, represents a modern approach to creating molecules with potentially enhanced and specific properties for various research applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-cyano-2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FNO2/c11-9-5-7(6-12)1-2-8(9)3-4-10(13)14/h1-2,5H,3-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFHEDUDZUHCBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201286526
Record name 4-Cyano-2-fluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

669002-89-5
Record name 4-Cyano-2-fluorobenzenepropanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=669002-89-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Cyano-2-fluorobenzenepropanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201286526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 4 Cyano 2 Fluorophenyl Propanoic Acid and Its Structural Analogs

Established Synthetic Pathways to 3-(4-Cyano-2-fluorophenyl)propanoic Acid

The construction of the this compound scaffold is typically achieved through robust and well-documented chemical transformations. These methods often involve the formation of a carbon-carbon double bond, followed by its reduction to yield the desired propanoic acid side chain.

A primary and reliable route for synthesizing 3-arylpropanoic acids involves the Knoevenagel condensation followed by a reduction step. arkat-usa.org This sequence begins with the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid or its esters. wikipedia.org The resulting α,β-unsaturated compound is then subjected to catalytic hydrogenation to reduce the carbon-carbon double bond, yielding the saturated propanoic acid derivative.

The key steps are:

Knoevenagel Condensation: 4-Cyano-2-fluorobenzaldehyde is reacted with an active methylene compound like malonic acid or diethyl malonate. This reaction is typically catalyzed by a weak base such as piperidine (B6355638) or pyridine (B92270), often with a subsequent decarboxylation step if malonic acid is used. mdpi.com The product is (E)-3-(4-cyano-2-fluorophenyl)acrylic acid.

Catalytic Hydrogenation: The acrylic acid derivative is then hydrogenated to saturate the double bond. This is commonly achieved using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. This reduction step yields the final product, this compound.

The efficiency of the Knoevenagel condensation can be influenced by the choice of catalyst and reaction medium, with ionic liquids being explored as environmentally benign alternatives to traditional organic solvents. arkat-usa.orgaston.ac.uk

The synthesis of this compound fundamentally relies on the availability of the appropriate starting material, 4-cyano-2-fluorobenzaldehyde. This precursor is synthesized from more common fluorinated aromatic compounds. One common route begins with 2-fluoro-4-methylbenzonitrile. The methyl group can be oxidized to an aldehyde functionality using various oxidizing agents. Alternatively, multi-step sequences starting from compounds like 4-amino-2-fluorotoluene can be employed, involving diazotization followed by a Sandmeyer reaction to introduce the cyano group, and subsequent manipulation of the methyl group to form the aldehyde. google.com The presence of the fluorine and cyano groups on the aromatic ring influences the reactivity of the aldehyde in subsequent condensation reactions.

Malonic acid and its esters, such as diethyl malonate and dimethyl malonate, are crucial reagents for constructing the three-carbon propanoic acid side chain. wikipedia.org In the context of the Knoevenagel condensation, malonic acid reacts with the aldehyde precursor (4-cyano-2-fluorobenzaldehyde) and typically undergoes a spontaneous decarboxylation under the reaction conditions to form the corresponding acrylic acid. wikipedia.orgmdpi.com

Alternatively, a Michael addition approach can be utilized. In this strategy, a nucleophile derived from a malonic ester attacks an appropriate electrophile. However, for the synthesis of 3-arylpropanoic acids, the Knoevenagel condensation is generally more direct. The choice of the malonic acid derivative can affect reaction conditions and yields. For instance, using diethyl malonate results in an intermediate that requires a subsequent hydrolysis and decarboxylation step to yield the final propanoic acid.

ReagentRole in SynthesisTypical ReactionIntermediate/Product
4-Cyano-2-fluorobenzaldehyde Aromatic precursorKnoevenagel Condensation(E)-3-(4-cyano-2-fluorophenyl)acrylic acid
Malonic Acid Propanoic acid moiety sourceKnoevenagel Condensation(E)-3-(4-cyano-2-fluorophenyl)acrylic acid (after decarboxylation)
Diethyl Malonate Propanoic acid moiety sourceKnoevenagel CondensationDiethyl 2-((4-cyano-2-fluorophenyl)methylene)malonate
Palladium on Carbon (Pd/C) Hydrogenation catalystCatalytic HydrogenationThis compound

Advanced and Stereoselective Synthesis of Propanoic Acid Derivatives

While the established pathways are effective for producing racemic this compound, many pharmaceutical applications require enantiomerically pure compounds. This has driven the development of advanced stereoselective synthetic methods.

Creating chiral centers with high stereocontrol is a key objective in modern organic synthesis. For propanoic acid analogs, several enantioselective strategies have been developed.

Asymmetric Hydrogenation: One of the most efficient methods involves the asymmetric hydrogenation of an α,β-unsaturated acid precursor using a chiral catalyst. Chiral rhodium or ruthenium complexes with phosphine (B1218219) ligands (e.g., BINAP) can effectively reduce the double bond, leading to one enantiomer in high excess.

Chiral Auxiliaries: Another established approach uses chiral auxiliaries, such as Evans oxazolidinones. wikipedia.org The propanoic acid moiety is first attached to the chiral auxiliary. Subsequent reactions, like an aldol (B89426) condensation, are directed by the auxiliary to proceed with high diastereoselectivity. iupac.orgacs.org After the desired stereocenter is set, the auxiliary is cleaved to yield the chiral propanoic acid analog. wikipedia.org

Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, have been used to catalyze asymmetric Michael additions to α,β-unsaturated aldehydes, which can then be oxidized to the corresponding chiral propanoic acids.

These methods allow for the synthesis of specific stereoisomers, which is often crucial for biological activity. nih.gov

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical methods for achieving high stereoselectivity. Enzymes, particularly hydrolases like lipases and esterases, are widely used for the kinetic resolution of racemic mixtures. mdpi.com

In a typical enzymatic kinetic resolution of a racemic propanoic acid ester, the enzyme selectively hydrolyzes one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer as the unreacted ester. mdpi.com For example, lipases such as Candida antarctica lipase (B570770) B (CALB) or lipases from Burkholderia cepacia can exhibit high enantioselectivity in the hydrolysis of various 3-arylpropanoic acid esters. mdpi.comresearchgate.net This process allows for the separation of both enantiomers in high enantiomeric purity. The reaction is typically performed in aqueous buffer systems, often with a co-solvent to improve substrate solubility. mdpi.com

MethodDescriptionKey Reagent/CatalystOutcome
Asymmetric Hydrogenation Stereoselective reduction of a C=C double bond.Chiral Rhodium or Ruthenium complexes (e.g., Ru-BINAP)Enantiomerically enriched propanoic acid
Chiral Auxiliaries A removable chiral group directs a stereoselective reaction.Evans OxazolidinonesDiastereomerically pure intermediate, leading to chiral acid
Enzymatic Kinetic Resolution An enzyme selectively reacts with one enantiomer of a racemic mixture.Hydrolases (e.g., Lipases, Esterases)Separation of enantiomers (one as acid, one as ester)

Key Starting Materials and Intermediates in the Synthesis of this compound

The creation of this compound can be approached through several strategic pathways, each originating from different key starting materials. These precursors provide the fundamental carbon skeleton—either the aromatic ring or the propanoic acid side chain—which is then further modified to achieve the final product.

One logical and common synthetic approach begins with the appropriately substituted benzaldehyde, specifically 4-Cyano-2-fluorobenzaldehyde. This intermediate already contains the required cyano and fluoro groups in the correct positions on the phenyl ring. The synthesis of this aldehyde itself often starts from precursors like 3-fluoro-4-methylbenzonitrile, which can undergo bromination followed by hydrolysis. google.com

The primary strategy to extend the aldehyde to the 3-phenylpropanoic acid side chain is through a condensation reaction, such as the Knoevenagel condensation. wikipedia.orgbeilstein-journals.orgnih.gov In this method, the aldehyde is reacted with a compound containing an active methylene group, like malonic acid or its esters (e.g., diethyl malonate), in the presence of a basic catalyst. wikipedia.orgresearchgate.net This reaction forms an α,β-unsaturated intermediate.

The general steps are as follows:

Knoevenagel Condensation: 4-Cyano-2-fluorobenzaldehyde is reacted with malonic acid, typically using a weak base like piperidine or pyridine as a catalyst. This condensation is followed by a dehydration step to yield (E)-3-(4-cyano-2-fluorophenyl)acrylic acid. If malonic acid is used, this step is often accompanied by decarboxylation. wikipedia.orgorganic-chemistry.org

Reduction: The double bond in the resulting acrylic acid derivative is then reduced to a single bond. This is commonly achieved through catalytic hydrogenation, using a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. This step saturates the side chain, yielding the final product, this compound. wikipedia.org

Table 1: Knoevenagel Condensation Approach

StepReactantsReagents/CatalystsIntermediate/ProductReaction Type
14-Cyano-2-fluorobenzaldehyde, Malonic acidPyridine, Piperidine(E)-3-(4-cyano-2-fluorophenyl)acrylic acidKnoevenagel Condensation
2(E)-3-(4-cyano-2-fluorophenyl)acrylic acidH₂, Palladium on Carbon (Pd/C)This compoundCatalytic Hydrogenation

Methacrylic acid and its derivatives serve as versatile three-carbon building blocks in the synthesis of various complex molecules, including structural analogs of phenylpropanoic acids. While not typically a direct route to this compound itself, derivatives of methacrylic acid are key precursors for constructing more substituted propanoic acid chains.

For instance, methacrylic acid can be converted into 2,3-dihydroxy-2-methyl-propionic acid through oxidation with hydrogen peroxide in the presence of a tungstic acid catalyst. google.com Furthermore, methacrylic acid can undergo chlorination to produce 3-chloro-2-methyl-2-hydroxy propionic acid. These functionalized three-carbon units can then be coupled with aromatic systems. A patent describes reacting such halogenated intermediates with substituted anilines to build more complex pharmaceutical compounds. google.com

This methodology highlights the utility of methacrylic acid in creating a library of substituted propanoic acid precursors that can be subsequently attached to various aromatic rings.

Table 2: Intermediates from Methacrylic Acid

Methacrylic Acid DerivativeReagentsResulting IntermediatePotential Application
Methacrylic acidH₂O₂, Tungstic acid2,3-dihydroxy-2-methyl-propionic acidPrecursor for complex esters
Methacrylic acidCl₂3-chloro-2-methyl-2-hydroxy propionic acidIntermediate for coupling with aromatic amines/thiols

Another synthetic strategy involves the use of precursors that are already halogenated on the propanoic acid side chain. These halogenated phenylpropanoyl compounds are valuable intermediates because the halogen atom can act as a leaving group, allowing for nucleophilic substitution or coupling reactions to introduce various functionalities.

For example, a synthetic route to a related complex molecule involves the reaction of S-(+)-N-{4-cyano-(3-trifluoromethyl)}-3-bromo-2-methyl-2-hydroxy-propion-amide with 4-fluorothiophenol. google.com In this case, the bromine atom on the propionamide (B166681) backbone is displaced by the sulfur nucleophile.

A similar strategy could be envisioned for the synthesis of the target molecule or its analogs. A 3-halopropanoic acid ester could be coupled with a suitable organometallic derivative of 4-cyano-2-fluorobenzene. Alternatively, a Friedel-Crafts reaction between 4-cyano-2-fluorobenzene and a 3-halopropanoyl chloride could form a ketone, which would then require subsequent reduction of both the ketone and the halide to achieve the final structure.

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for forming carbon-carbon bonds and are widely used in modern organic synthesis. mdpi.com Reactions like the Heck and Suzuki couplings provide direct methods for linking an aromatic ring to a three-carbon side chain. benthamdirect.comwikipedia.orgwikipedia.orgyoutube.com

Heck Reaction: The Heck reaction (or Mizoroki-Heck reaction) involves the coupling of an unsaturated halide with an alkene, catalyzed by a palladium complex and a base. wikipedia.org To synthesize this compound, this could involve reacting 1-bromo-4-cyano-2-fluorobenzene with an acrylic acid ester (e.g., ethyl acrylate). The reaction would form ethyl 3-(4-cyano-2-fluorophenyl)acrylate. The double bond would then be reduced, and the ester hydrolyzed to yield the final carboxylic acid. benthamdirect.comorganic-chemistry.org

Suzuki Reaction: The Suzuki reaction couples an organoboron compound (like a boronic acid) with an organohalide. wikipedia.orgyoutube.comorganic-chemistry.org This approach could involve coupling 1-bromo-4-cyano-2-fluorobenzene with a 3-boronopropanoic acid derivative. The reaction requires a palladium catalyst (such as Tetrakis(triphenylphosphine)palladium(0)) and a base. wikipedia.orgnih.gov This method is known for its mild reaction conditions and tolerance of a wide range of functional groups.

Table 3: Palladium-Catalyzed Coupling Strategies

Reaction NameAromatic PartnerC3-Chain PartnerCatalyst System (Example)Key Intermediate
Heck Reaction 1-Bromo-4-cyano-2-fluorobenzeneEthyl acrylatePd(OAc)₂, PPh₃, Base (e.g., Et₃N)Ethyl (E)-3-(4-cyano-2-fluorophenyl)acrylate
Suzuki Reaction 1-Bromo-4-cyano-2-fluorobenzene3-(dihydroxyboryl)propanoic acidPd(PPh₃)₄, Base (e.g., K₂CO₃)This compound

Chemical Reactivity and Functional Group Transformations of 3 4 Cyano 2 Fluorophenyl Propanoic Acid

Reactions Involving the Carboxylic Acid Functionality

The carboxylic acid group is a versatile functional handle, readily undergoing reactions typical of its class, such as esterification, amidation, and conversion to more reactive acyl derivatives.

Esterification and amidation are fundamental derivatization reactions of the carboxylic acid group in 3-(4-Cyano-2-fluorophenyl)propanoic acid. These transformations are crucial for modifying the compound's polarity, solubility, and biological activity.

Esterification: The conversion to esters is typically achieved by reacting the carboxylic acid with an alcohol under acidic conditions (e.g., Fischer esterification using sulfuric acid) or by using coupling agents. These reactions replace the hydroxyl group of the carboxyl function with an alkoxy group.

Amidation: The formation of amides involves the reaction of the carboxylic acid with a primary or secondary amine. Due to the lower reactivity of amines compared to alcohols, this reaction often requires the use of coupling agents to activate the carboxylic acid. researchgate.net A wide array of modern activating agents, such as EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), can facilitate this transformation under mild conditions. researchgate.net

Table 1: Representative Esterification and Amidation Reactions

Transformation Reagents/Conditions Product
Esterification Methanol (CH₃OH), H₂SO₄ (cat.), Reflux Methyl 3-(4-cyano-2-fluorophenyl)propanoate
Esterification Ethanol (B145695) (C₂H₅OH), H₂SO₄ (cat.), Reflux Ethyl 3-(4-cyano-2-fluorophenyl)propanoate
Amidation Ammonia (NH₃), HATU, DIPEA, DMF 3-(4-Cyano-2-fluorophenyl)propanamide
Amidation Aniline (C₆H₅NH₂), EDC, HOBt, DCM 3-(4-Cyano-2-fluorophenyl)-N-phenylpropanamide

To enhance the reactivity of the carboxylic acid group, it can be converted into more electrophilic derivatives, most commonly an acid chloride. chemguide.co.uk This transformation is a key step for synthesizing esters and amides under milder conditions or with less reactive nucleophiles.

Common reagents for this conversion include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemguide.co.uk The reaction with thionyl chloride is often preferred as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification of the resulting acid chloride. chemguide.co.uk

The resulting 3-(4-Cyano-2-fluorophenyl)propanoyl chloride is highly reactive and can readily engage with various nucleophiles.

Table 2: Reagents for Acid Chloride Formation

Reagent Formula Byproducts
Thionyl Chloride SOCl₂ SO₂, HCl
Phosphorus Pentachloride PCl₅ POCl₃, HCl
Oxalyl Chloride (COCl)₂ CO, CO₂, HCl

Transformations of the Cyano Group

The cyano, or nitrile, group is a versatile functional group that can undergo both reduction and hydrolysis to yield amines and carboxylic acid derivatives, respectively.

The reduction of the nitrile group in this compound provides a direct route to the corresponding primary amine, 3-(4-(Aminomethyl)-2-fluorophenyl)propanoic acid. This transformation is significant as it introduces a basic center into the molecule.

Several reducing agents can accomplish this conversion. A powerful and common reagent is lithium aluminum hydride (LiAlH₄), which effectively reduces nitriles to primary amines through nucleophilic hydride additions. libretexts.org Catalytic hydrogenation, using hydrogen gas (H₂) over a metal catalyst like Raney Nickel or Platinum, is another effective method. researchgate.net Alternative reagents include diisopropylaminoborane (B2863991) in the presence of lithium borohydride. organic-chemistry.org

Table 3: Common Reagents for Nitrile Reduction

Reagent/System Conditions Product
Lithium Aluminum Hydride (LiAlH₄) 1. Dry Ether/THF; 2. Aqueous workup 3-(4-(Aminomethyl)-2-fluorophenyl)propanoic acid
Hydrogen (H₂) / Raney Ni High pressure, Ethanol/Ammonia 3-(4-(Aminomethyl)-2-fluorophenyl)propanoic acid
Ammonia Borane (H₃NBH₃) Thermal decomposition 3-(4-(Aminomethyl)-2-fluorophenyl)propanoic acid organic-chemistry.org

The nitrile group can be hydrolyzed to either a primary amide or a carboxylic acid, depending on the reaction conditions. lumenlearning.comwikipedia.org This reaction proceeds in distinct steps, first yielding a carboxamide, which can then be further hydrolyzed to a carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile in the presence of a strong aqueous acid (e.g., HCl or H₂SO₄) leads to complete hydrolysis, forming a dicarboxylic acid: 3-(4-carboxy-2-fluorophenyl)propanoic acid. libretexts.org The reaction proceeds via protonation of the nitrile nitrogen, which increases the electrophilicity of the carbon atom, facilitating the nucleophilic attack by water. chemistrysteps.comyoutube.com

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., refluxing with aqueous NaOH), the nitrile is hydrolyzed to a carboxylate salt. chemistrysteps.comlibretexts.org Subsequent acidification of the reaction mixture is required to protonate the carboxylate and isolate the final dicarboxylic acid product. libretexts.org Partial hydrolysis to the amide, 3-(4-carbamoyl-2-fluorophenyl)propanoic acid, can sometimes be achieved under milder or more controlled conditions. lumenlearning.com

Reactivity of the Fluoro Substituent on the Aromatic Ring

The fluorine atom on the phenyl ring significantly influences the molecule's electronic properties and reactivity. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). However, it also has a lone pair of electrons that can be donated to the aromatic ring through resonance, a +M (mesomeric) effect. For halogens, the inductive effect typically outweighs the resonance effect.

The presence of the fluorine atom, along with the electron-withdrawing cyano group, deactivates the aromatic ring towards electrophilic aromatic substitution. Conversely, these electron-withdrawing groups make the ring more susceptible to nucleophilic aromatic substitution (SₙAr), particularly at positions ortho and para to the activating groups. However, the C-F bond is very strong, and displacing the fluoride (B91410) ion via an SₙAr mechanism requires harsh reaction conditions and a strong nucleophile. The substitution of a C-F group for a C-H group can significantly influence the electronic structure of the molecule and its interactions. nih.gov

Nucleophilic Aromatic Substitution Reactions of the Fluorine Atom

The fluorine atom of this compound is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly enhanced by the presence of the electron-withdrawing cyano group in the para-position relative to the fluorine. This arrangement stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy for the substitution.

While specific studies on this compound are not extensively documented in publicly available literature, the principles of SNAr on similar 2-fluorobenzonitrile (B118710) derivatives are well-established. For instance, reactions with various nucleophiles such as amines, alkoxides, and thiolates are expected to proceed under relatively mild conditions to displace the fluoride ion.

Table 1: Plausible Nucleophilic Aromatic Substitution Reactions

Nucleophile Reagent Example Expected Product
Amine Ammonia, Primary/Secondary Amines 3-(4-Cyano-2-aminophenyl)propanoic acid derivatives
Alkoxide Sodium Methoxide 3-(4-Cyano-2-methoxyphenyl)propanoic acid

The rate of these reactions would be influenced by the nucleophilicity of the attacking species and the reaction conditions, such as solvent and temperature. Aprotic polar solvents like DMSO or DMF are typically employed to facilitate these transformations.

Directed Ortho Metallation and Subsequent Electrophilic Quenching

Directed ortho metallation (DoM) is a powerful synthetic strategy for the regioselective functionalization of aromatic rings. In the case of this compound, several functional groups could potentially direct the metallation. However, the carboxylic acid group is acidic and would be deprotonated by the strong bases (e.g., organolithium reagents) used for DoM. Therefore, it would require protection, for example, as an ester or an amide, prior to any attempted ortho-lithiation.

Once the carboxylic acid is protected, the fluorine atom and the cyano group, both being ortho-directing groups, could influence the site of metallation. The fluorine atom is a known, albeit moderate, directing group. The cyano group is also a directing group, though its effectiveness can vary. The position ortho to the fluorine and meta to the cyano group (C3 position) would be the most likely site for deprotonation by a strong base like lithium diisopropylamide (LDA) or n-butyllithium.

Following metallation, the resulting aryllithium or related organometallic species can be quenched with a variety of electrophiles to introduce new substituents onto the aromatic ring.

Table 2: Potential Directed Ortho Metallation and Electrophilic Quenching (with protected carboxylic acid)

Protecting Group (PG) Metallating Agent Electrophile (E+) Expected Product (after deprotection)
Methyl Ester LDA / THF, -78 °C I2 3-(4-Cyano-2-fluoro-3-iodophenyl)propanoic acid
Diethyl Amide s-BuLi / TMEDA, -78 °C (CH3)3SiCl 3-(4-Cyano-2-fluoro-3-(trimethylsilyl)phenyl)propanoic acid

Chemical Modifications of the Phenyl Ring and Propanoic Acid Chain

Electrophilic Aromatic Substitution Patterns

The phenyl ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-withdrawing groups: the cyano (-CN) and fluoro (-F) substituents. The propanoic acid side chain, being an alkyl group, is weakly activating but its influence is overshadowed by the deactivating groups.

Both the cyano and fluoro groups are meta-directing deactivators (with the exception of halogens being ortho, para directors in many cases, but the strong deactivation of the ring makes EAS challenging). Therefore, any forced electrophilic substitution would be expected to occur at the positions meta to these groups. The most likely position for substitution would be C5, which is meta to both the fluorine and the cyano group. However, harsh reaction conditions would be necessary to overcome the high activation barrier for these reactions.

Table 3: Predicted Electrophilic Aromatic Substitution Regioselectivity

Reaction Reagents Expected Major Product
Nitration HNO3 / H2SO4 (fuming) 3-(4-Cyano-2-fluoro-5-nitrophenyl)propanoic acid
Bromination Br2 / FeBr3 (high temp.) 3-(5-Bromo-4-cyano-2-fluorophenyl)propanoic acid

Side-Chain Functionalization and Homologation

The propanoic acid side chain offers several sites for chemical modification. The carboxylic acid group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol.

The α- and β-protons of the propanoic acid chain are benzylic and could potentially be sites for radical substitution, for example, through bromination with N-bromosuccinimide (NBS) under UV irradiation.

Homologation, the extension of the carbon chain, can be achieved through various synthetic routes. One common method is the Arndt-Eistert reaction, which would convert the propanoic acid to a butanoic acid derivative. This process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane (B1218177) and subsequent Wolff rearrangement.

Table 4: Representative Side-Chain Functionalization and Homologation Reactions

Reaction Type Reagents Product
Esterification CH3OH, H+ Methyl 3-(4-cyano-2-fluorophenyl)propanoate
Amidation SOCl2, then NH3 3-(4-Cyano-2-fluorophenyl)propanamide
Reduction BH3·THF 3-(4-Cyano-2-fluorophenyl)propan-1-ol

Rational Design and Synthesis of Derivatives and Analogs of 3 4 Cyano 2 Fluorophenyl Propanoic Acid

Design Principles for Modulating Physicochemical and Reactivity Profiles

The 4-Cyano-2-fluorophenyl Moiety: The fluorine atom at the ortho position and the cyano group at the para position synergistically decrease the electron density of the aromatic ring. This electronic modulation can enhance interactions with biological targets and influence the reactivity of the phenyl ring in further chemical transformations.

The Propanoic Acid Chain: The carboxylic acid group is a key handle for derivatization, readily forming amides, esters, and other functional groups. Its pKa value, and thus its ionization state at physiological pH, is influenced by the electron-withdrawing nature of the substituted phenyl ring.

Modulating the physicochemical and reactivity profiles can be achieved by systematically altering these components. For instance, replacing the cyano group with other electron-withdrawing or donating groups can fine-tune the electronic properties. Similarly, extending or branching the propanoic acid chain can alter the molecule's lipophilicity and steric profile. These principles are foundational in strategies like "scaffold hopping," where core molecular frameworks are modified to improve drug-like properties. nih.gov

Below is a conceptual table illustrating how modifications could theoretically alter the compound's properties.

Modification Predicted Effect on Lipophilicity (LogP) Predicted Effect on Acidity (pKa) Rationale
Replace Cyano (-CN) with Methoxy (-OCH3)DecreaseIncrease (Less Acidic)Methoxy is an electron-donating group, reducing the inductive effect on the carboxylic acid.
Replace Fluoro (-F) with Chloro (-Cl)IncreaseDecrease (More Acidic)Chlorine is larger and more polarizable, slightly increasing lipophilicity, while still being strongly electron-withdrawing.
Extend Propanoic to Pentanoic AcidIncreaseMinor IncreaseAdding alkyl groups increases the nonpolar character of the molecule.
Convert Carboxylic Acid to Methyl EsterIncreaseN/A (Acidity Removed)The polar carboxylic acid is replaced by a less polar ester group.

Synthesis of Chiral Analogs and Enantiomeric Purity Assessment

Chirality is a critical factor in the biological activity of many molecules. The synthesis of enantiomerically pure analogs of 3-(4-Cyano-2-fluorophenyl)propanoic acid is therefore of significant interest. Chemoenzymatic methods have proven effective in achieving high stereoselectivity.

A notable approach involves the asymmetric reduction of a precursor molecule using enzymes. For example, a related compound, (S)-3-Cyano-3-(4-fluoro-phenyl)-propanoic acid methyl ester, has been synthesized using reductases from anaerobic bacteria. rsc.org This biocatalytic reduction of the corresponding cyano-propenoic acid potassium salt yields the chiral product with high enantiomeric excess. rsc.org

The assessment of enantiomeric purity is a crucial step following chiral synthesis. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a standard and reliable method. For instance, the enantiomeric excess (ee) of (S)-3-Cyano-3-(4-fluoro-phenyl)-propanoic acid methyl ester was determined to be greater than 99% using a Chiralcel OD column for analysis. rsc.org Another established technique for separating enantiomers is enantioselective N-acylation catalyzed by enzymes like Candida antarctica lipase (B570770) A (CAL-A). researchgate.net

The table below summarizes findings from a chemoenzymatic synthesis of a related chiral analog. rsc.org

Compound Synthesis Method Yield Enantiomeric Excess (ee) Purity Assessment Method
(S)-3-Cyano-3-(4-fluoro-phenyl)-propanoic acid methyl esterBiocatalytic reduction by C. sporogenes crude extracts80%>99%Chiral HPLC (Chiralcel OD column)

Incorporation of this compound into Complex Molecular Architectures

The structure of this compound makes it an ideal building block for constructing larger, more complex molecules. The propanoic acid functional group is a versatile handle for synthetic elaboration.

The carboxylic acid can be readily converted into an acyl chloride or activated with coupling reagents to facilitate the formation of amide or ester bonds. This allows for the straightforward attachment of the 4-cyano-2-fluorophenyl moiety to amines, alcohols, amino acids, or other complex fragments. Furthermore, the aromatic ring itself can undergo various transformations, such as electrophilic or nucleophilic aromatic substitution, to build more intricate architectures. The synthesis of various 3-aryl-3-(furan-2-yl)propanoic acid derivatives through the reaction of propenoic acids with arenes in superacid demonstrates how a propanoic acid framework can be used to construct complex molecules. mdpi.com

Development of Novel Scaffolds Featuring the 4-Cyano-2-fluorophenyl Moiety

The 4-Cyano-2-fluorophenyl group is considered a valuable pharmacophore, and its inclusion in novel molecular scaffolds is an active area of research. A "scaffold" refers to the core structure of a molecule to which various functional groups can be attached. By retaining the 4-cyano-2-fluorophenyl moiety while modifying the rest of the molecular structure, chemists can develop new classes of compounds with potentially unique biological activities.

Research has shown that propanoic acid derivatives, in general, are promising scaffolds for developing new therapeutic agents. mdpi.comnih.gov For example, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as promising scaffolds for creating novel antimicrobial and anticancer candidates. nih.govnih.govmdpi.com These studies highlight a common strategy: using a versatile core like a substituted phenylpropanoic acid to generate a library of compounds for biological screening. researchgate.netmdpi.comresearchgate.net The synthesis of 3-cyano-2-fluoropyridines illustrates how the essential cyano-fluoro aromatic pattern can be incorporated into heterocyclic ring systems, thereby creating entirely new scaffolds. researchgate.net This approach allows for the exploration of new chemical space while retaining the key electronic features of the original moiety.

The following table presents examples of different scaffolds that have been developed based on a substituted propanoic acid theme.

Scaffold Class Core Structure Reported Application Area Reference
Thiazole Derivatives3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acidAnticancer mdpi.com
Aminophenol Derivatives3-((4-Hydroxyphenyl)amino)propanoic acidAntimicrobial, Anticancer nih.govnih.gov
Furan Derivatives3-Aryl-3-(furan-2-yl)propanoic acidAntimicrobial mdpi.com

This strategic development of novel scaffolds is crucial for advancing drug discovery and materials science, with the 4-cyano-2-fluorophenyl moiety serving as a privileged structural motif.

Based on a comprehensive search of available scientific literature and chemical databases, detailed experimental data for the advanced analytical characterization of the specific compound, this compound, is not publicly available. Consequently, it is not possible to generate a thorough and scientifically accurate article with detailed research findings and data tables that strictly adheres to the requested outline for this particular molecule.

Constructing the article would require specific, experimentally determined data for each of the outlined analytical techniques:

High-Resolution NMR Spectroscopy (¹H, ¹³C, ¹⁹F): Specific chemical shifts (δ), coupling constants (J), and signal multiplicities are needed for a detailed structural elucidation.

Mass Spectrometry (MS): The exact mass of the molecular ion and the m/z values of its characteristic fragments are required to discuss its fragmentation pattern.

Infrared (IR) and Raman Spectroscopy: The precise wavenumbers (cm⁻¹) of vibrational modes for the nitrile, carboxylic acid, and fluorinated aromatic functional groups are necessary for their identification.

X-ray Crystallography: Crystallographic data, such as unit cell dimensions, space group, and atomic coordinates, are essential for determining the solid-state structure.

Without access to peer-reviewed studies or spectral databases containing this information for this compound, any attempt to create the specified content would be speculative and would not meet the required standards of scientific accuracy and detail.

Advanced Analytical Characterization Techniques for 3 4 Cyano 2 Fluorophenyl Propanoic Acid and Its Derivatives

Chromatographic and Separation Techniques for Purity and Isomeric Analysis (e.g., HPLC, GC)

The purity and isomeric composition of 3-(4-Cyano-2-fluorophenyl)propanoic acid and its derivatives are critical parameters that significantly influence their chemical and biological properties. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful and widely employed analytical techniques for the qualitative and quantitative assessment of these compounds. These methods offer high resolution and sensitivity, making them indispensable for quality control in research and manufacturing.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a primary method for determining the purity of this compound and related substances. This technique separates compounds based on their hydrophobicity. A nonpolar stationary phase is used with a polar mobile phase, and compounds with higher hydrophobicity are retained longer on the column.

For the analysis of aromatic carboxylic acids like this compound, C18 columns are frequently utilized. The mobile phase typically consists of a mixture of an aqueous buffer (such as phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. The pH of the aqueous phase is a critical parameter, as it affects the ionization state of the carboxylic acid group and thus its retention. Acidic conditions (e.g., pH 2.5-3.5) are often employed to suppress the ionization of the carboxylic acid, leading to increased retention and improved peak shape. nih.gov

Detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector, which allows for the monitoring of the absorbance at specific wavelengths, typically around 210-280 nm for aromatic compounds. cnrs.fr The choice of wavelength can be optimized to achieve maximum sensitivity and to avoid interference from co-eluting impurities. cnrs.fr

A typical RP-HPLC method for a related compound, 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid, utilized a C18 column with a mobile phase of Acetonitrile: Phosphate buffer (pH 3.0) in a 50:50 v/v ratio. pensoft.net The analysis was performed at 30°C with a flow rate of 1.0 mL/min and detection at 225 nm. pensoft.net While specific conditions for this compound are not publicly available, a similar approach would be a logical starting point for method development.

Interactive Data Table: Illustrative RP-HPLC Conditions for Purity Analysis

ParameterConditionRationale
Column C18 (e.g., 250 x 4.6 mm, 5 µm)Provides good retention and separation for nonpolar to moderately polar compounds.
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)Acetonitrile is a common organic modifier, and the acidic buffer suppresses ionization of the carboxylic acid.
Gradient Isocratic (e.g., 50:50 v/v)A simple starting point for method development; a gradient may be needed for complex samples.
Flow Rate 1.0 mL/minA typical flow rate for standard analytical columns.
Column Temp. 30°CProvides reproducible retention times.
Injection Vol. 10 µLA standard volume for analytical HPLC.
Detector DAD or UV-Vis at 254 nmAromatic compounds generally absorb UV light in this region.

Chiral HPLC is essential for the separation of enantiomers of chiral derivatives of this compound. Chiral stationary phases (CSPs) are employed to achieve this separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used. For instance, the enantiomeric separation of 3-(4-fluorophenyl)-2-methylpropanoic acid was achieved using a Chiralcel OJ-H column, which has a tris(4-methylbenzoate) cellulose selector. researchgate.net In such separations, the mobile phase is typically a mixture of a nonpolar solvent like n-hexane and a polar modifier such as ethanol (B145695) or isopropanol. The addition of a small amount of an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and resolution. tsijournals.com

Interactive Data Table: Representative Chiral HPLC Conditions for Isomeric Analysis

ParameterConditionRationale
Column Chiralcel OJ-H (250 x 4.6 mm, 5 µm)A polysaccharide-based CSP effective for separating enantiomers of various compounds. researchgate.net
Mobile Phase n-Hexane:Ethanol:TFA (90:10:0.1 v/v/v)A common mobile phase for normal-phase chiral separations. tsijournals.com
Flow Rate 1.0 mL/minA typical flow rate for analytical chiral separations.
Column Temp. 25°CAmbient temperature is often sufficient for chiral separations.
Injection Vol. 10 µLA standard injection volume.
Detector UV-Vis at 225 nmWavelength selected for optimal detection of the enantiomers. tsijournals.com

Gas Chromatography (GC)

Gas chromatography is another valuable technique for the analysis of this compound, particularly for assessing the presence of volatile impurities. Due to the low volatility and polar nature of carboxylic acids, derivatization is often necessary to convert them into more volatile and thermally stable esters (e.g., methyl or ethyl esters) prior to GC analysis. nih.govcerealsgrains.org This process also improves the chromatographic peak shape.

The separation in GC is achieved based on the boiling points and polarities of the compounds. A capillary column with a suitable stationary phase, such as a mid-polarity phase (e.g., 5% phenyl-polysiloxane), is typically used. The carrier gas is usually an inert gas like helium or nitrogen.

Detection in GC can be accomplished using a Flame Ionization Detector (FID), which is sensitive to most organic compounds, or a Mass Spectrometer (MS), which provides structural information for peak identification. epa.gov For halogenated compounds like this compound, an Electron Capture Detector (ECD) could also be employed due to its high sensitivity for electronegative atoms like fluorine.

A study on the determination of propionic acid in corn utilized a packed column with 0.3% Carbowax 20M and 0.1% phosphoric acid on Carbopack C, with detection by FID. cerealsgrains.org While this application is for a simpler propionic acid, the principles of GC analysis for carboxylic acids are demonstrated.

Interactive Data Table: Hypothetical GC Conditions for Impurity Profiling (after derivatization)

ParameterConditionRationale
Column DB-5 (30 m x 0.25 mm, 0.25 µm)A common, robust, and versatile column suitable for a wide range of compounds.
Carrier Gas HeliumAn inert carrier gas providing good efficiency.
Inlet Temp. 250°CEnsures rapid volatilization of the sample.
Oven Program 100°C (1 min), then 10°C/min to 280°C (5 min)A temperature gradient to separate compounds with a range of boiling points.
Detector FID or MSFID for general-purpose quantification, MS for identification.
Detector Temp. 300°CPrevents condensation of the analytes.

Computational Chemistry and Mechanistic Studies of 3 4 Cyano 2 Fluorophenyl Propanoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine ground-state properties and predict molecular reactivity. For 3-(4-Cyano-2-fluorophenyl)propanoic acid, DFT calculations would typically be performed using a functional like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance of accuracy and computational cost. researchgate.net

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests the molecule is more reactive. researchgate.net

Other reactivity descriptors derived from DFT, such as electronic chemical potential (μ), chemical hardness (η), and global electrophilicity (ω), provide a quantitative basis for predicting how the molecule will interact with other reagents. nih.gov The Molecular Electrostatic Potential (MEP) map is another valuable output, which visualizes the charge distribution and helps identify sites susceptible to electrophilic or nucleophilic attack. For this molecule, negative potential would be expected around the electronegative oxygen, nitrogen, and fluorine atoms, indicating likely sites for interaction with electrophiles.

Illustrative DFT-Calculated Electronic Properties for a Structurally Similar Compound (Data based on 2-(4-Cyanophenylamino) acetic acid) researchgate.net

PropertyCalculated ValueSignificance in Reactivity Prediction
HOMO Energy-6.2056 eVIndicates the energy of the outermost electrons available for donation.
LUMO Energy-1.2901 eVRepresents the energy of the lowest available orbital for accepting electrons.
HOMO-LUMO Energy Gap (ΔE)4.9155 eVA smaller gap correlates with higher chemical reactivity and lower stability.
Dipole MomentValue not providedQuantifies the overall polarity of the molecule, affecting solubility and interactions.
Chemical Hardness (η)Value not providedMeasures resistance to change in electron distribution.
Electrophilicity Index (ω)Value not providedIndicates the molecule's propensity to act as an electrophile.

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. An MD simulation calculates the forces between atoms and uses them to simulate their movements, providing a view of the molecule's accessible shapes (conformers) at a given temperature.

For this compound, the key flexible bonds are in the propanoic acid side chain. Rotations around the C-C single bonds allow the carboxyl group and the phenyl ring to adopt various relative orientations. An MD simulation would reveal the most populated conformational states and the energy barriers for converting between them. This is crucial as the conformation can significantly impact a molecule's biological activity or its packing in a crystal lattice.

Ab initio molecular dynamics (AIMD), which uses DFT to calculate forces at each step, is particularly powerful for accurately capturing the conformational landscape, especially in condensed phases where intermolecular interactions like hydrogen bonding are critical. nih.gov A simulation of this compound in a solvent like water would show how hydrogen bonds between the carboxylic acid group and water molecules influence its conformational preferences. Studies on other dicarboxylic acids have shown that AIMD is necessary to identify conformers stabilized by these complex intermolecular interactions, which are not always predicted by simple energy minimization. nih.gov The presence of the fluorine atom can also introduce specific nonclassical hydrogen bonding interactions (C-F···H-C), which have been shown to influence the conformational preferences in other fluorinated molecules. acs.org

Key Rotatable Bonds and Potential Conformers for this compound

Dihedral AngleDescriptionExpected Influence on Conformation
C(ring)-C-CRotation of the entire propanoic chain relative to the phenyl ring.Steric hindrance with the ortho-fluorine atom may restrict free rotation.
C-C-C(OOH)Rotation of the carboxylic acid group.Determines the orientation for potential hydrogen bonding and crystal packing.

Mechanistic Investigations of Key Synthetic Transformations involving the Compound

Computational chemistry, particularly DFT, is invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and determine the activation energies for each step. This allows for the prediction of reaction pathways and helps explain observed product distributions.

Similarly, if the propanoic acid side chain were to be modified, for example, through an α-alkylation reaction, DFT could be used to model the entire catalytic cycle. Studies on cobalt-catalyzed α-alkylation of nitriles have used DFT to identify the rate-determining step as β-hydride elimination, with a calculated activation barrier that aligns with experimental kinetic data. acs.org For any proposed synthesis or subsequent reaction of this compound, DFT calculations could be used to assess the feasibility of different routes, optimize reaction conditions, and understand the role of catalysts, solvents, and substituents.

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational methods can accurately predict various spectroscopic parameters, which is a powerful tool for structure verification and interpretation of experimental spectra. For this compound, predicting the ¹H, ¹³C, and especially the ¹⁹F NMR chemical shifts would be highly valuable.

DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, are highly effective for this purpose. Recent studies have developed robust protocols for predicting ¹⁹F NMR chemical shifts in fluorinated aromatic compounds. nih.govresearchgate.net These methods involve optimizing the molecular geometry and then performing an NMR calculation, typically at a level like B3LYP/6-31+G(d,p). nih.gov The calculated isotropic shielding values are then converted to chemical shifts by linear scaling, using parameters derived from a large dataset of known compounds. This approach can achieve high accuracy, with mean absolute deviations often less than 2 ppm, allowing for unambiguous assignment of fluorine signals in complex molecules. nih.govnsf.gov

Vibrational frequencies for IR and Raman spectroscopy can also be calculated using DFT. A frequency calculation on the optimized geometry of this compound would yield a set of vibrational modes. These theoretical frequencies are typically scaled by a factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors, allowing for a direct comparison with an experimental IR spectrum. This comparison helps in assigning specific absorption bands to the vibrations of functional groups, such as the C≡N stretch, the C=O stretch of the carboxylic acid, and C-F vibrations. researchgate.net

Illustrative Comparison of Predicted and Experimental ¹⁹F NMR Chemical Shifts for Analogue Compounds (Data derived from studies on various fluorinated aromatics) nih.gov

Compound (Analogue)Experimental δ (ppm)Calculated δ (ppm) (Scaled)Deviation (ppm)
2-Fluorotoluene-119.5-118.9+0.6
4-Fluorobenzonitrile-106.1-105.5+0.6
2,4-Difluorotoluene-115.3 (F2), -110.4 (F4)-114.8 (F2), -110.0 (F4)+0.5, +0.4

Quantitative Structure-Property Relationship (QSPR) Studies of Related Fluorinated Propanoic Acids

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods used to predict the properties or biological activities of compounds based on their chemical structure. mdpi.com These models establish a mathematical correlation between a set of calculated molecular descriptors and an observed property.

For a series of related fluorinated propanoic acids, a QSPR model could be developed to predict physicochemical properties like solubility, pKa, or the octanol-water partition coefficient (logP). The process involves:

Dataset Assembly: Compiling a set of structurally similar molecules with reliable experimental data for the property of interest.

Descriptor Calculation: Calculating a large number of molecular descriptors for each molecule. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., branching indices), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment). nih.gov

Model Development: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to select the most relevant descriptors and build a predictive equation. researchgate.net

Validation: Rigorously testing the model's predictive power using internal (e.g., cross-validation) and external validation sets.

Studies on other substituted phenylpropanoic acids have successfully developed QSAR models to predict their activity as, for example, PPAR agonists. researchgate.netresearchgate.net These models identified key descriptors related to steric and electronic features that govern activity. A similar QSPR study on fluorinated propanoic acids could reveal how properties like the position and number of fluorine atoms, alongside descriptors for the cyano and carboxyl groups, quantitatively influence a target property.

Examples of Molecular Descriptors Used in QSPR/QSAR Models for Phenylpropanoic Acids

Descriptor ClassExample DescriptorsPotential Influence on Properties of this compound
ElectronicDipole Moment, HOMO/LUMO Energies, Atomic ChargesGovern electrostatic interactions, hydrogen bonding capacity, and reactivity.
Steric/TopologicalMolecular Volume, Surface Area, Wiener IndexInfluence how the molecule fits into a binding site or packs in a crystal.
ThermodynamicLogP, Molar Refractivity, PolarizabilityRelate to solubility, membrane permeability, and intermolecular forces.

Applications of 3 4 Cyano 2 Fluorophenyl Propanoic Acid As a Building Block and Chemical Scaffold

Utility as a Synthetic Intermediate for Diverse Organic Compounds

The phenylpropanoic acid framework is a common motif in a variety of organic compounds, and the specific substitutions on 3-(4-Cyano-2-fluorophenyl)propanoic acid allow for its use as a versatile synthetic intermediate. While direct synthetic applications of this exact molecule are not extensively detailed in publicly available literature, the reactivity of its constituent functional groups and the known applications of closely related analogs, such as other substituted phenylpropanoic acids, provide a clear indication of its synthetic potential. acs.orgnih.gov

The carboxylic acid group is a primary site for chemical modification. It can be readily converted into a wide range of functional groups, including esters, amides, and acid chlorides. This allows for the coupling of the this compound scaffold to other molecules, such as amines, alcohols, and amino acids, to generate more complex structures. For instance, similar phenylpropanoic acid derivatives have been used to synthesize novel thiazole-containing compounds with potential biological activities. mdpi.com This often involves the conversion of the carboxylic acid to a more reactive species that can then participate in cyclization reactions to form heterocyclic rings. mdpi.com

The cyano and fluoro groups on the aromatic ring also play a crucial role in its utility as a synthetic intermediate. The fluorine atom can influence the reactivity of the aromatic ring and can enhance the metabolic stability and binding affinity of resulting drug candidates. researchgate.netnumberanalytics.com The cyano group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the synthesis of various nitrogen-containing heterocycles. This versatility allows for the introduction of a wide array of chemical diversity from a single starting material.

Table 1: Potential Synthetic Transformations of this compound

Functional GroupReaction TypeResulting Functional Group/Compound ClassPotential Application
Carboxylic AcidEsterificationEstersProdrugs, fine chemicals
Carboxylic AcidAmidationAmidesBioactive molecules, polymers
Carboxylic AcidReductionAlcoholsSynthetic intermediates
Cyano GroupHydrolysisCarboxylic AcidsDi-acid derivatives
Cyano GroupReductionAminesBuilding blocks for further synthesis
Cyano GroupCyclization ReactionsHeterocycles (e.g., Tetrazoles)Medicinal chemistry scaffolds

Contributions to the Development of New Molecular Scaffolds for Chemical Research

A molecular scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of related compounds. This compound serves as an excellent starting point for the development of new molecular scaffolds due to its inherent structural features. The substituted phenylpropanoic acid motif is recognized as a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets. nih.govresearchgate.net

Researchers have utilized similar propanoic acid derivatives to create scaffolds for novel therapeutic agents. For example, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown their potential as scaffolds for developing new antimicrobial and anticancer candidates. nih.govresearchgate.netnih.govsemanticscholar.org By modifying the core structure through various chemical reactions, libraries of compounds can be synthesized and screened for biological activity. The presence of the cyano and fluoro groups on the this compound scaffold offers unique opportunities for creating diverse and potent molecules. The fluorine atom, in particular, is a valuable addition in drug design as it can improve a molecule's metabolic stability and binding affinity. researchgate.netnumberanalytics.com

The development of new molecular scaffolds is crucial for expanding the accessible chemical space for drug discovery and chemical biology. By providing a rigid and modifiable core, scaffolds like this compound enable the systematic exploration of structure-activity relationships, which is a fundamental aspect of modern chemical research. mdpi.com

Role in the Synthesis of Advanced Materials

Fluorinated aromatic compounds are of significant interest in materials science due to the unique properties conferred by the fluorine atom, such as high thermal stability, chemical resistance, and altered electronic characteristics. researchgate.netnumberanalytics.com These properties make them valuable components in the synthesis of advanced materials like fluoropolymers, organic light-emitting diodes (OLEDs), and liquid crystals. researchgate.netnumberanalytics.com

While the direct application of this compound in the synthesis of advanced materials is not widely documented, its structure suggests potential utility in this field. The carboxylic acid functionality allows for its incorporation into polymer chains through ester or amide linkages, potentially leading to the formation of novel fluorinated polyesters or polyamides. These materials could exhibit enhanced thermal stability and specific optical or electronic properties due to the presence of the fluorinated and cyano-substituted aromatic rings. man.ac.uk

Furthermore, the rigid aromatic core combined with the flexible propanoic acid chain is a structural motif found in some liquid crystalline compounds. The introduction of the polar cyano group and the electronegative fluorine atom could influence the mesomorphic properties of materials derived from this scaffold. The development of new fluorinated materials is an active area of research, and building blocks like this compound could play a role in the creation of next-generation functional materials. numberanalytics.comman.ac.uk

Integration into Chemical Biology Tools, such as Noncanonical Amino Acid Incorporation

Noncanonical amino acids (ncAAs) are amino acids that are not one of the 20 common proteinogenic amino acids. rsc.org Their incorporation into proteins allows for the introduction of novel chemical functionalities, which can be used to probe protein structure and function, create proteins with enhanced stability or novel catalytic activities, and develop new protein-based therapeutics. rsc.orgacs.org

The 3-phenylpropanoic acid structure serves as a backbone for several ncAAs. By introducing an amino group at the alpha or beta position of the propanoic acid chain of this compound, a novel ncAA could be synthesized. This ncAA would carry the unique cyano and fluoro-substituted phenyl side chain, which could serve as a useful probe. The fluorine atom could be used for ¹⁹F NMR studies of protein structure and dynamics, while the cyano group could act as an infrared probe or a chemical handle for bioorthogonal reactions.

There are several methods for incorporating ncAAs into proteins, including solid-phase peptide synthesis (SPPS) and genetic code expansion (GCE). nih.gov In SPPS, the ncAA is chemically synthesized and then incorporated into a growing peptide chain. nih.gov In GCE, an orthogonal aminoacyl-tRNA synthetase/tRNA pair is used to incorporate the ncAA into a protein in response to a nonsense or frameshift codon during translation in living cells. nih.gov A derivative of this compound could potentially be utilized in either of these approaches, thereby serving as a valuable tool for chemical biologists. nih.gov

Table 2: Potential Noncanonical Amino Acid Derivatives and Their Applications

DerivativePotential ApplicationIncorporation Method
(S)-2-Amino-3-(4-cyano-2-fluorophenyl)propanoic acid¹⁹F NMR probe for protein structure and dynamicsSPPS, GCE
(R)-3-Amino-3-(4-cyano-2-fluorophenyl)propanoic acidInducing novel secondary structures in peptides (β-peptides)SPPS
(S)-2-Amino-3-(4-azido-2-fluorophenyl)propanoic acid (from reduction of cyano group)Bioorthogonal labeling of proteins via click chemistrySPPS, GCE

Design and Synthesis of Functional Molecules Derived from this Scaffold

The rational design of functional molecules, particularly those with potential therapeutic applications, relies on the use of versatile scaffolds that can be readily modified to optimize their biological activity and properties. mdpi.com this compound represents such a scaffold, offering multiple points for chemical diversification.

In drug design, the phenylpropanoic acid core is a well-established starting point for the development of various therapeutic agents. nih.gov For example, derivatives of 2-phenylpropionic acid are a major class of nonsteroidal anti-inflammatory drugs (NSAIDs). nih.gov By leveraging the unique substitution pattern of this compound, medicinal chemists can design novel compounds with tailored properties.

The design process often involves computational methods to predict how modifications to the scaffold will affect its interaction with a biological target. mdpi.com For instance, the carboxylic acid can be converted to a series of amides or esters to probe interactions within a binding pocket. The cyano group can be transformed into other functional groups to alter the polarity and hydrogen bonding capacity of the molecule. The fluorine atom can be used to fine-tune the electronic properties and metabolic stability of the compound. This systematic approach allows for the optimization of lead compounds and the development of potent and selective functional molecules.

Table 3: Design Strategies for Functional Molecules from the this compound Scaffold

Modification StrategyRationaleTarget Molecular PropertyExample Functional Molecule Class
Amide library synthesis at the carboxylic acidExplore hydrogen bonding interactions and introduce diverse substituentsBinding affinity, selectivityEnzyme inhibitors, receptor modulators
Conversion of the cyano group to a tetrazoleIntroduce a bioisostere of a carboxylic acidImproved metabolic stability, altered pKaAngiotensin II receptor blockers analogs
Suzuki or other cross-coupling reactions on the aromatic ringIntroduce new aryl or alkyl groupsModify steric bulk and electronic propertiesBiphenyl-containing bioactive molecules
Introduction of an amino group to form a ncAACreate building blocks for peptide-based drugs or probesBiological probes, modified peptidesPeptidomimetics

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for introducing both cyano and fluorine substituents onto an aromatic ring during the synthesis of 3-(4-Cyano-2-fluorophenyl)propanoic acid?

  • Methodology : Use palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce pre-functionalized aryl halides. For fluorine incorporation, consider fluorination via halogen exchange (Halex reaction) or directed ortho-metalation. The cyano group can be introduced via nucleophilic substitution of a nitro or halogen group using CuCN. Optimize reaction conditions (temperature, solvent) to avoid side reactions from competing substituents .
  • Challenges : Steric hindrance from the fluorine substituent may reduce coupling efficiency. Protect the carboxylic acid group during synthesis to prevent unwanted side reactions .

Q. How can researchers validate the purity of this compound post-synthesis?

  • Methodology : Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity. Use a C18 column and a gradient of acetonitrile/water with 0.1% trifluoroacetic acid. Confirm structural integrity via 1H^1H-NMR (e.g., aromatic proton splitting patterns) and FT-IR (C≡N stretch ~2240 cm1^{-1}, C=O stretch ~1700 cm1^{-1}) .
  • Data Interpretation : Compare retention times and spectral data with reference standards. Quantify impurities using area normalization .

Q. What are the key spectroscopic signatures of this compound?

  • NMR Analysis :

  • 1H^1H-NMR: Aromatic protons (δ 7.2–8.0 ppm, multiplet splitting due to fluorine coupling).
  • 19F^{19}F-NMR: Single peak for fluorine at δ -110 to -120 ppm.
  • 13C^{13}C-NMR: Carbonyl carbon (δ ~175 ppm), nitrile carbon (δ ~115 ppm) .
    • Mass Spectrometry : Expect a molecular ion peak [M-H]^- at m/z 207.04 (calculated for C10_{10}H7_7FNO2_2) .

Advanced Research Questions

Q. How do electronic effects from the cyano and fluorine substituents influence the acidity and reactivity of the propanoic acid moiety?

  • Methodology : Perform computational studies (DFT) to calculate pKa values and electron density maps. Compare with experimental potentiometric titrations.
  • Findings : The electron-withdrawing cyano group increases acidity (lower pKa) by stabilizing the deprotonated form. Fluorine’s inductive effect further enhances this stabilization. Reactivity in esterification or amidation reactions may require activating agents (e.g., DCC/DMAP) .

Q. What metabolic pathways are predicted for this compound in biological systems?

  • Methodology : Use in vitro assays with liver microsomes to identify phase I (oxidation, hydrolysis) and phase II (glucuronidation, sulfation) metabolites. Monitor via LC-MS/MS.
  • Hypothesis : The cyano group may undergo partial conversion to a carboxylic acid, while fluorine remains inert. Compare with structurally related compounds like 3-(4-hydroxyphenyl)propanoic acid, which undergoes sulfation/glucuronidation .

Q. How can researchers resolve conflicting data on the biological activity of fluorinated arylpropanoic acid derivatives?

  • Methodology :

Validate assay conditions (e.g., cell line specificity, concentration ranges).

Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing -CN with -NO2_2 or -CF3_3).

Use molecular docking to assess binding affinity to target proteins (e.g., cyclooxygenase for anti-inflammatory activity) .

  • Case Study : Conflicting COX-2 inhibition data may arise from differences in cellular uptake or metabolic stability .

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Feasible Synthetic Routes

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3-(4-Cyano-2-fluorophenyl)propanoic acid
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3-(4-Cyano-2-fluorophenyl)propanoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.